Tazemetostat

Beschreibung

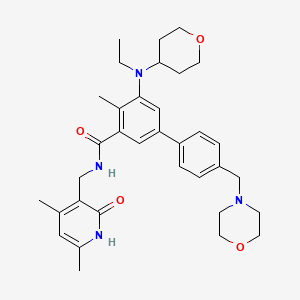

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O4/c1-5-38(29-10-14-41-15-11-29)32-20-28(27-8-6-26(7-9-27)22-37-12-16-42-17-13-37)19-30(25(32)4)33(39)35-21-31-23(2)18-24(3)36-34(31)40/h6-9,18-20,29H,5,10-17,21-22H2,1-4H3,(H,35,39)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSAUGJQHDYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025831 | |

| Record name | Tazemetostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403254-99-8 | |

| Record name | Tazemetostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1403254-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazemetostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403254998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazemetostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazemetostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZEMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q40W93WPE1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacodynamics and Pharmacokinetics of Oral Tazemetostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazemetostat, an oral, first-in-class inhibitor of the enhancer of zeste homolog 2 (EZH2), represents a significant advancement in the field of epigenetic therapy. As a small molecule inhibitor, this compound targets the catalytic activity of both wild-type and mutant forms of EZH2, a histone methyltransferase that plays a critical role in chromatin regulation and gene expression.[1][2] Its approval for the treatment of certain hematological and solid malignancies has underscored the therapeutic potential of targeting epigenetic dysregulation in cancer. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of oral this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the selective inhibition of EZH2, which leads to a reduction in the methylation of histone H3 at lysine 27 (H3K27).[3][4] This epigenetic mark is a key component of the Polycomb Repressive Complex 2 (PRC2), which is responsible for gene silencing.[5] By inhibiting EZH2, this compound effectively reverses this silencing, leading to the re-expression of tumor suppressor genes and subsequent anti-tumor effects.[5][6]

Mechanism of Action

This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to H3K27.[3][6] This inhibition is highly selective for EZH2 over other histone methyltransferases.[4] The consequence of this inhibition is a global decrease in H3K27 trimethylation (H3K27me3), a well-established pharmacodynamic biomarker of this compound activity.[3] In preclinical models, this compound has demonstrated the ability to induce cell cycle arrest and apoptosis in lymphoma cell lines.[4]

Signaling Pathway

The inhibition of EZH2 by this compound has downstream effects on various signaling pathways involved in cell proliferation and differentiation. A key pathway affected is the B-cell receptor (BCR) signaling pathway.[7] Inhibition of EZH2 can lead to an increased dependence on BCR signaling for survival in some lymphoma cells.[7]

Pharmacokinetics

The pharmacokinetic profile of oral this compound has been characterized in both preclinical models and human clinical trials.

Absorption

This compound is orally bioavailable with an absolute bioavailability of approximately 33%.[8][9] Following oral administration, it is rapidly absorbed, with peak plasma concentrations (Tmax) typically reached within 1 to 2 hours.[8][9][10] The systemic exposure to this compound increases in a dose-proportional manner over a dosage range of 200 to 1600 mg twice daily.[9] Administration with a high-fat, high-calorie meal does not have a clinically significant effect on this compound exposure.[11]

Distribution

This compound has a large volume of distribution, suggesting extensive tissue distribution.[10] It is approximately 88% bound to plasma proteins.[9][10]

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzyme system.[3][8][9] The major metabolic pathway is N-dealkylation, leading to the formation of inactive metabolites.[8]

Excretion

This compound and its metabolites are eliminated predominantly in the feces, with a smaller portion excreted in the urine.[8][10] Following a single oral dose of radiolabeled this compound, approximately 79% of the dose was recovered in the feces and 15% in the urine.[8][9] The terminal elimination half-life of this compound is approximately 3.1 hours.[9][10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oral this compound in adult patients.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound

| Parameter | 800 mg Dose | Reference |

| Cmax (ng/mL) | 829 | [10] |

| Tmax (h) | 1-2 | [10] |

| AUC (ng*h/mL) | 3340 | [10] |

| Absolute Bioavailability (%) | 33 | [8] |

Table 2: Steady-State Pharmacokinetic Parameters of this compound (800 mg BID)

| Parameter | Value | Reference |

| Tmax (h) | 1-2 | [8] |

| Half-life (h) | 3.1 | [9][10] |

| Apparent Clearance (L/h) | 274 | [10] |

| Volume of Distribution (L) | 1230 | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's pharmacodynamics and pharmacokinetics.

Quantification of this compound in Human Plasma by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative analysis of this compound in human plasma.[9][10]

-

Sample Preparation: Plasma samples (20 μL) are subjected to protein precipitation.[9][10]

-

Chromatographic Separation: A Kinetex C18 column is used with a gradient of 0.1% formic acid in water and acetonitrile over a 3-minute run time.[9][10]

-

Detection: A tandem mass spectrometer with electrospray ionization in positive mode is employed for detection.[9][10]

-

Validation: The assay is validated according to FDA guidance, demonstrating linearity, accuracy, and precision.[9][10]

Preclinical Xenograft Models

In vivo efficacy of this compound is evaluated in mouse xenograft models of various cancers, including B-cell lymphomas and synovial sarcoma.[4][12]

-

Cell Implantation: Human cancer cell lines (e.g., SU-DHL-5, KARPAS-422) are inoculated subcutaneously into immunocompromised mice.[12]

-

Treatment: Once tumors reach a specified volume, mice are treated with this compound (e.g., 125 mg/kg or 500 mg/kg) or vehicle control, typically administered orally twice daily.[12]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.[12]

-

Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess H3K27me3 levels by methods such as ELISA or Western blot.[4]

Measurement of H3K27me3 Levels

The pharmacodynamic effect of this compound is assessed by measuring the levels of H3K27me3 in tumor biopsies or peripheral blood mononuclear cells.

-

Immunohistochemistry (IHC): This method is used to visualize and quantify H3K27me3 in tissue sections.

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used for the quantitative measurement of H3K27me3 in cell lysates.[4]

-

Flow Cytometry: This technique can be used to measure H3K27me3 levels in individual cells within a heterogeneous population.[13]

-

Western Blotting: This method is used to detect and quantify H3K27me3 in protein extracts from cells or tissues.

Conclusion

Oral this compound exhibits a predictable pharmacokinetic profile and a well-defined pharmacodynamic mechanism of action centered on the inhibition of EZH2 and the subsequent reduction of H3K27 methylation. The data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important epigenetic therapeutic. Further research is ongoing to explore the full potential of this compound in various malignancies and in combination with other anti-cancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of this compound in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]

- 5. Initial Testing (Stage 1) of this compound (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo evaluation of the EZH2 inhibitor (EPZ011989) alone or in combination with standard of care cytotoxic agents against pediatric malignant rhabdoid tumor preclinical models - A report from the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dramatic In Vivo Efficacy of the EZH2-Inhibitor this compound in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of this compound in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of this compound in human plasma using liquid chromatography-tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 11. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Optimizing methodology for the detection of H3K27me3 levels using flow cytometry – openlabnotebooks.org [openlabnotebooks.org]

Tazemetostat's Impact on the Polycomb Repressive Complex 2 (PRC2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tazemetostat, a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), represents a significant advancement in the targeted therapy of specific malignancies. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of PRC2 activity, often through gain-of-function mutations in EZH2 or loss of function in antagonizing proteins like SMARCB1/INI1, is a critical driver in various cancers, including epithelioid sarcoma and follicular lymphoma. This compound acts as a potent and selective inhibitor of both wild-type and mutant forms of EZH2, leading to a reduction in H3K27 trimethylation (H3K27me3), subsequent de-repression of PRC2 target genes, and ultimately, inhibition of tumor growth. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on PRC2, relevant signaling pathways, and detailed experimental protocols for its preclinical evaluation.

The Polycomb Repressive Complex 2 (PRC2) and its Role in Cancer

The PRC2 complex is a fundamental component of the cellular machinery that governs gene expression and maintains cellular identity.[1][2] Its core components include EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[3] EZH2 contains the catalytically active SET domain, which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and trimethylation of H3K27.[4] H3K27me3 is a hallmark of transcriptionally silenced chromatin, and by establishing and maintaining this repressive mark, PRC2 plays a crucial role in developmental processes, stem cell pluripotency, and X-chromosome inactivation.[1][5]

In the context of oncology, the aberrant activity of PRC2 is a well-established driver of tumorigenesis.[2][3] This can occur through several mechanisms:

-

Gain-of-function mutations in EZH2: Specific mutations, such as Y646X and A687V, enhance the catalytic activity of EZH2, leading to elevated global H3K27me3 levels and the silencing of tumor suppressor genes.[6][7] These mutations are frequently observed in follicular lymphoma and diffuse large B-cell lymphoma.[7]

-

Overexpression of EZH2: Increased expression of wild-type EZH2 is common in a variety of solid tumors and is associated with poor prognosis.[8]

-

Loss of function of PRC2 antagonists: The SWI/SNF chromatin remodeling complex functionally opposes PRC2 activity.[9] Inactivating mutations in SWI/SNF subunits, such as SMARCB1 (INI1), lead to unopposed PRC2 activity and oncogenic dependence on EZH2.[6] This is the characteristic molecular feature of epithelioid sarcoma and malignant rhabdoid tumors.[10]

This compound: Mechanism of Action

This compound is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the methyltransferase activity of both wild-type and mutant EZH2.[11][12] By binding to the SAM-binding pocket within the SET domain of EZH2, this compound prevents the transfer of a methyl group from SAM to H3K27.[13] This leads to a global decrease in H3K27me1, H3K27me2, and H3K27me3 levels. The reduction of this repressive histone mark results in the reactivation of silenced PRC2 target genes, including tumor suppressor genes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[13][14] this compound has demonstrated greater activity in lymphoma cell lines harboring EZH2 mutations, highlighting the concept of oncogene addiction to EZH2 activity.[6][15]

References

- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Evaluation of this compound as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H3.3K27M mutant proteins reprogram epigenome by sequestering the PRC2 complex to poised enhancers | eLife [elifesciences.org]

- 8. This compound: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Lysine Methyltransferase Assay | Oncology [domainex.co.uk]

- 10. alexkentsis.net [alexkentsis.net]

- 11. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. biorxiv.org [biorxiv.org]

- 15. reactionbiology.com [reactionbiology.com]

Investigating Tazemetostat's activity in EZH2 wild-type versus mutant follicular lymphoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Activity of Tazemetostat in EZH2 Wild-Type versus Mutant Follicular Lymphoma.

Follicular lymphoma (FL), a common subtype of non-Hodgkin lymphoma, is characterized by a dependency on the B-cell receptor signaling pathway and, in a significant subset of patients, by mutations in the epigenetic modifier EZH2. This compound, a first-in-class, orally bioavailable small molecule inhibitor of EZH2, has demonstrated notable clinical activity in both EZH2-mutated and wild-type FL. This guide provides a comprehensive analysis of this compound's activity, detailing the underlying mechanisms, clinical trial data, and the experimental methodologies used to evaluate its efficacy in these distinct patient populations.

The Pivotal Role of EZH2 in Follicular Lymphoma

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27).[1] In normal germinal center B-cells, EZH2 activity is essential for proliferation and differentiation. However, in FL, hyperactivation of EZH2, either through gain-of-function mutations or overexpression, contributes to lymphomagenesis by suppressing tumor suppressor genes and locking B-cells in a proliferative state.[2][3] Activating mutations in the SET domain of EZH2, most commonly at tyrosine 646 (Y646), are found in approximately 20-27% of FL cases.[4][5]

This compound is a potent and selective inhibitor of both wild-type and mutant EZH2.[1] By blocking the methyltransferase activity of EZH2, this compound leads to a decrease in H3K27 trimethylation, resulting in the derepression of target genes, cell cycle arrest, and apoptosis of lymphoma cells.[2] While lymphoma cells with EZH2 mutations are particularly dependent on its activity, EZH2 is also a critical oncogenic driver in a portion of FL with wild-type EZH2, providing a strong rationale for the use of this compound in both patient populations.[4][6]

Clinical Efficacy: A Comparative Analysis

Clinical trials have demonstrated that while patients with EZH2-mutant FL exhibit a higher overall response rate to this compound, a clinically meaningful and durable response is also observed in patients with EZH2 wild-type disease.

Key Clinical Trial Data (Phase II, NCT01897571)

| Efficacy Endpoint | EZH2 Mutant (EZH2m) | EZH2 Wild-Type (EZH2wt) |

| Objective Response Rate (ORR) | 69%[2][7][8] | 35%[2][7][8] |

| Complete Response (CR) | 13%[7][9] | 4-6%[7][10] |

| Partial Response (PR) | 56%[7] | 29%[7] |

| Median Duration of Response (DOR) | 10.9 months[9] | 13.0 months[9] |

| Median Progression-Free Survival (PFS) | 13.8 months[7][11] | 11.1 - 11.8 months[4][7] |

Data compiled from multiple sources reporting on the Phase II trial of this compound in relapsed/refractory follicular lymphoma.[2][4][7][8][9][10][11]

A propensity score-matched analysis suggested that the differences in efficacy outcomes between the two cohorts might be less pronounced when baseline characteristics are more closely matched. In this analysis, the ORR was 71% in the EZH2 mutant group and 50% in the wild-type group, with median PFS values of 14.8 months and 14.3 months, respectively.[12]

Experimental Protocols

A clear understanding of the methodologies employed in clinical trials is crucial for the interpretation of efficacy data. Below are detailed descriptions of the key experimental protocols.

Patient Selection and Treatment Regimen

Inclusion Criteria: Eligible patients for the pivotal Phase II study (NCT01897571) were adults (≥18 years) with histologically confirmed follicular lymphoma (grades 1, 2, 3a, or 3b) that had relapsed or was refractory to two or more prior systemic therapies.[8][13] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2 and provide sufficient tumor tissue for central EZH2 mutation testing.[8][13]

Treatment: this compound was administered orally at a dose of 800 mg twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity.[1][8]

Determination of EZH2 Mutation Status

The accurate determination of a patient's EZH2 mutation status is paramount for stratification and analysis. A variety of highly sensitive and specific molecular techniques are utilized for this purpose.

1. DNA Extraction:

-

Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples using commercially available kits according to the manufacturer's instructions.

2. Mutation Analysis:

-

Real-Time Allele-Specific PCR: The FDA-approved cobas® EZH2 Mutation Test is a real-time PCR assay designed to detect common gain-of-function mutations in the EZH2 gene, including those at codons Y646, A682, and A692.[5] This method is highly sensitive and provides a qualitative result (mutation detected or not detected).

-

Sanger Sequencing: This traditional method involves the PCR amplification of the relevant EZH2 exons (typically exons 15-20) followed by sequencing.[14][15] While considered a gold standard for sequence accuracy, its sensitivity for detecting low-frequency mutations in a heterogeneous tumor sample can be limited.

-

Next-Generation Sequencing (NGS): Targeted NGS panels that include the EZH2 gene are increasingly used.[11] This approach offers high sensitivity and the ability to detect a broader range of mutations simultaneously. It can also quantify the variant allele frequency, providing insights into the clonality of the mutation.

Assessment of Treatment Response

Objective response to treatment is evaluated using standardized criteria to ensure consistency and comparability across clinical trials.

1. Imaging:

-

Tumor assessments are performed using computed tomography (CT) with or without positron emission tomography (PET) scans at baseline and at regular intervals during treatment (e.g., every 8-12 weeks).[10]

2. Response Criteria:

-

The primary endpoint of objective response rate (ORR) is typically assessed by an independent radiology committee based on the 2007 International Working Group (IWG) criteria or the more recent Response Evaluation Criteria in Lymphoma (RECIL 2017).[1][10][16]

-

RECIL 2017 Key Definitions:

-

Complete Response (CR): Complete disappearance of all target lesions and all nodes with a long axis <10 mm, and normalization of FDG-PET uptake (Deauville score 1-3).[16]

-

Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.[16]

-

Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions or the appearance of new lesions.[7][10]

-

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

-

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism of action in inhibiting the PRC2 complex.

Caption: A generalized workflow for a clinical trial of this compound in FL.

Conclusion

This compound represents a significant advancement in the treatment of relapsed or refractory follicular lymphoma, offering a novel, targeted therapeutic option. Its efficacy in both EZH2-mutant and wild-type disease underscores the complex and varied dependencies of FL on EZH2 activity. While response rates are higher in the mutant cohort, the durable responses observed in the wild-type population highlight the broader applicability of this agent. For researchers and drug development professionals, a thorough understanding of the nuances of EZH2 biology, the clinical data, and the rigorous experimental protocols employed in these studies is essential for the continued development of targeted therapies in oncology. Future research will likely focus on identifying biomarkers to better predict response in the EZH2 wild-type population and exploring combination strategies to further enhance the efficacy of this compound.

References

- 1. This compound for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Radiology Assistant : RECIST 1.1 - and more [radiologyassistant.nl]

- 3. real.mtak.hu [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. Follicular Lymphoma, EZH2 Mutation, COBAS | Quest Diagnostics [questdiagnostics.com]

- 6. ascopubs.org [ascopubs.org]

- 7. The ASCO Post [ascopost.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]

- 10. New Response Evaluation Criteria for Lymphoma Clinical Trials: RECIL 2017 - The ASCO Post [ascopost.com]

- 11. Test Details - EZH2 Mutation Testing [knightdxlabs.ohsu.edu]

- 12. Clinical Trial: NCT01897571 - My Cancer Genome [mycancergenome.org]

- 13. This compound, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. EZH2 mutations at diagnosis in follicular lymphoma: a promising biomarker to guide frontline treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. International Working Group consensus response evaluation criteria in lymphoma (RECIL 2017) - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Blueprint of Tazemetostat's Action in SMARCB1-Deficient Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular underpinnings of tazemetostat's efficacy in tumors characterized by the loss of SMARCB1 (also known as INI1 or BAF47), a core subunit of the SWI/SNF chromatin remodeling complex. This compound, a selective inhibitor of the histone methyltransferase EZH2, has shown significant clinical activity in this specific oncologic context. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, detailed experimental protocols for key assays, and visual representations of the involved signaling pathways and experimental workflows.

The Core Mechanism: An Epigenetic Imbalance

The efficacy of this compound in SMARCB1-deficient tumors is rooted in the functional antagonism between two critical chromatin remodeling complexes: the SWI/SNF (Switch/Sucrose Non-fermentable) complex and the Polycomb Repressive Complex 2 (PRC2).

-

The Role of SWI/SNF: The SWI/SNF complex, of which SMARCB1 is an integral component, is responsible for repositioning nucleosomes, thereby making DNA more accessible for transcription. It generally acts as a tumor suppressor by promoting the expression of genes involved in differentiation and cell cycle arrest.

-

The Role of PRC2: Conversely, the PRC2 complex, with its catalytic subunit EZH2, mediates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of repressive chromatin.[1]

-

The Consequence of SMARCB1 Loss: In healthy cells, a balance between SWI/SNF and PRC2 activity ensures proper gene expression. However, in tumors with biallelic loss of the SMARCB1 gene, this balance is disrupted. The absence of a functional SWI/SNF complex leads to unopposed PRC2 activity.[2] This results in aberrant gene silencing, including the repression of tumor suppressor genes, which in turn drives cellular proliferation and dedifferentiation, contributing to tumorigenesis.[1][3]

-

This compound's Intervention: this compound is a potent and selective inhibitor of EZH2.[4] By binding to the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound competitively inhibits its methyltransferase activity.[4] This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2 target genes, including those involved in cell cycle control and differentiation. This epigenetic reprogramming can halt the uncontrolled proliferation of SMARCB1-deficient cancer cells.[3]

Quantitative Efficacy of this compound

The clinical and preclinical efficacy of this compound in SMARCB1-deficient tumors has been demonstrated in various studies. The following tables summarize key quantitative data.

Table 1: Preclinical Activity of this compound in SMARCB1-Deficient Cell Lines

| Cell Line | Tumor Type | IC50 (nM) | Reference |

| G401 | Malignant Rhabdoid Tumor | 9.7 | --INVALID-LINK-- |

| A-204 | Rhabdomyosarcoma (SMARCB1-deficient) | 14.2 | --INVALID-LINK-- |

| TTC 642 | Malignant Rhabdoid Tumor | 11.5 | --INVALID-LINK-- |

| MON | Malignant Rhabdoid Tumor | 19.8 | --INVALID-LINK-- |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Clinical Efficacy of this compound in Patients with SMARCB1-Deficient Tumors

| Clinical Trial (NCT ID) | Tumor Type | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Phase 2 Basket Study (NCT02601950) | Epithelioid Sarcoma | 62 | 15% | 5.5 months | 19.0 months | [2][5][6] |

| NCI-COG Pediatric MATCH (APEC1621C) | Various SMARCB1-loss tumors | 16 | 0% (5% ORR in the overall cohort including other alterations) | 6-month PFS: 35% | 6-month OS: 45% | [7][8][9][10] |

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to evaluate the molecular effects of this compound in SMARCB1-deficient tumors.

Cell Viability Assay (Resazurin-Based)

This protocol is adapted from a study investigating the cytotoxic effects of this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in SMARCB1-deficient cancer cell lines.

Materials:

-

SMARCB1-deficient cancer cell lines (e.g., G401, A-204)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free DMEM

-

This compound (dissolved in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well microplates

-

Multimode microplate reader with fluorescence detection

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 6,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in serum-free DMEM, starting from a high concentration (e.g., 100 µM) with a 1:2 dilution for 10 steps. Include a vehicle control (DMSO) and a no-treatment control.

-

The following day, wash the cells once with serum-free DMEM.

-

Add 100 µL of the diluted this compound or control solutions to the respective wells.

-

-

Incubation:

-

Incubate the plate for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Resazurin Assay:

-

After the incubation period, add 20 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with medium and resazurin only).

-

Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for H3K27me3

This protocol provides a framework for assessing changes in the genome-wide distribution of the H3K27me3 mark following this compound treatment.

Objective: To identify genomic regions with altered H3K27me3 levels in SMARCB1-deficient cells upon EZH2 inhibition.

Materials:

-

SMARCB1-deficient cancer cell lines

-

This compound and DMSO

-

Formaldehyde (37%)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Micrococcal nuclease or sonicator

-

ChIP dilution buffer

-

Anti-H3K27me3 antibody (ChIP-grade)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cell Culture and Treatment:

-

Grow SMARCB1-deficient cells to ~80% confluency.

-

Treat the cells with this compound (at a concentration determined by viability assays, e.g., 1 µM) or DMSO for a specified period (e.g., 48-96 hours).

-

-

Cross-linking:

-

Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Fragmentation:

-

Harvest the cells and perform sequential lysis to isolate the nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and fragment the chromatin to an average size of 200-500 bp using either enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate a portion of the lysate with an anti-H3K27me3 antibody overnight at 4°C with rotation. Save a small aliquot of the lysate as input control.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the immunoprecipitated DNA and the input DNA according to the manufacturer's instructions.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of H3K27me3 enrichment.

-

Compare the H3K27me3 profiles of this compound-treated and control cells to identify differential peaks.

-

Annotate the differential peaks to nearby genes and perform pathway analysis.

-

RNA Sequencing (RNA-Seq) for Differential Gene Expression Analysis

This protocol outlines the steps for analyzing changes in the transcriptome of SMARCB1-deficient cells following this compound treatment.

Objective: To identify genes and pathways that are differentially expressed upon EZH2 inhibition.

Materials:

-

SMARCB1-deficient cancer cell lines

-

This compound and DMSO

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

DNase I

-

RNA quality assessment tool (e.g., Agilent Bioanalyzer)

-

mRNA purification kit (poly-A selection) or rRNA depletion kit

-

RNA-seq library preparation kit

-

Next-generation sequencer

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat SMARCB1-deficient cells with this compound or DMSO as described for the ChIP-seq protocol.

-

-

RNA Extraction and Quality Control:

-

Harvest the cells and extract total RNA using a commercial kit.

-

Perform on-column DNase I digestion to remove any contaminating genomic DNA.

-

Assess the quality and integrity of the extracted RNA (e.g., by calculating the RNA Integrity Number, RIN).

-

-

Library Preparation:

-

Enrich for mRNA from the total RNA using oligo(dT) magnetic beads (poly-A selection).

-

Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing of the prepared libraries.

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads.

-

Align the reads to a reference genome or transcriptome.

-

Quantify the expression level of each gene (e.g., as read counts).

-

Perform differential gene expression analysis between the this compound-treated and control samples.

-

Perform functional enrichment analysis (e.g., Gene Ontology, pathway analysis) on the differentially expressed genes to identify affected biological processes.

-

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1: Logical relationship of SMARCB1 loss and this compound action.

Figure 2: Signaling pathway of this compound in SMARCB1-deficient tumors.

References

- 1. Comprehensive analysis of chromatin states in atypical teratoid/rhabdoid tumor identifies diverging roles for SWI/SNF and Polycomb in gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-Seq in Cancer Research: Driving Precision Medicine Forward [lexogen.com]

- 3. alitheagenomics.com [alitheagenomics.com]

- 4. An approach for prioritizing candidate genes from RNA-seq using preclinical cocaine self-administration datasets as a test case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.protocols.io [content.protocols.io]

- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA sequencing and its applications in cancer and rare diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: Applications of RNA-seq in cancer and tumor research [frontiersin.org]

- 9. SMARCB1-mediated SWI/SNF complex function is essential for enhancer regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global Chromatin Changes Resulting from Single-Gene Inactivation-The Role of SMARCB1 in Malignant Rhabdoid Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Tazemetostat's Role in Cell Cycle Arrest and Apoptosis in Lymphoma Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tazemetostat, a first-in-class, oral inhibitor of the enhancer of zeste homolog 2 (EZH2), has emerged as a significant therapeutic agent in the management of certain hematological malignancies, particularly follicular lymphoma.[1][2][3][4] Its mechanism of action, centered on the epigenetic modulation of gene expression, leads to potent anti-tumor effects, primarily through the induction of cell cycle arrest and apoptosis in lymphoma cells.[5][2][3] This technical guide provides a comprehensive overview of the preclinical data supporting this compound's role in these critical cellular processes, with a focus on lymphoma models. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: this compound and its Target, EZH2

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key regulator of gene expression.[6][7] Through its histone methyltransferase activity, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[7] In several cancers, including follicular lymphoma and diffuse large B-cell lymphoma (DLBCL), EZH2 is frequently hyperactivated due to gain-of-function mutations or overexpression.[1][5][2] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[7]

This compound is a small molecule inhibitor that selectively targets both wild-type and mutant forms of EZH2.[1][5][2][3] By inhibiting EZH2's methyltransferase activity, this compound leads to a decrease in H3K27me3 levels, resulting in the de-repression of PRC2 target genes and subsequent anti-tumor effects.[7]

Mechanism of Action: Induction of Cell Cycle Arrest

A primary consequence of EZH2 inhibition by this compound in lymphoma cells is the induction of cell cycle arrest, predominantly in the G1 phase.[8][9] This effect is mediated by the de-repression of key cell cycle inhibitors.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The inhibition of EZH2 by this compound leads to the upregulation of tumor suppressor genes such as CDKN1A (encoding p21) and CDKN2A (encoding p16), which are direct targets of PRC2.[10] The proteins p21 and p16 are cyclin-dependent kinase (CDK) inhibitors that play a crucial role in regulating the G1/S transition. By inhibiting CDK4/6 and CDK2, they prevent the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle in the G1 phase.

Quantitative Data: Cell Cycle Analysis

The following table summarizes the observed effects of this compound on the cell cycle in various lymphoma cell lines.

| Cell Line | EZH2 Status | This compound Concentration | Treatment Duration | % Cells in G0/G1 Phase (vs. Control) | Reference |

| SW620 (Colorectal Cancer) | Not Specified | siRNA | Not Specified | 59.25 ± 4.95% (vs. lower in control) | [9] |

| Note: | While the provided search results frequently mention G1 arrest in lymphoma models, specific quantitative data from these models was not readily available in the initial search results. The data from a colorectal cancer model is included as an example of EZH2 inhibition's effect on the cell cycle. |

Mechanism of Action: Induction of Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in lymphoma cells.[1][5][2][3] This effect is particularly pronounced in lymphoma cell lines harboring EZH2 mutations.[11][12]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic response to this compound is complex and involves both intrinsic and extrinsic pathways. A key mechanism is the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and Bak. This shift in the Bcl-2 family protein balance leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Quantitative Data: Apoptosis Assays

The table below presents quantitative data on this compound-induced apoptosis in lymphoma cell lines.

| Cell Line | EZH2 Status | This compound Concentration | Treatment Duration | Apoptosis Measurement (% Apoptotic Cells vs. Control) | Reference |

| KARPAS-422 | Mutant | 1 µmol/L | 10 days | Significant increase in Annexin-V positive cells vs. DMSO | [12] |

| Farage | Wild-Type | 1 µmol/L | 10 days | Minor increase in Annexin-V positive cells vs. DMSO | [12] |

| SU-DHL-5 | Wild-Type | 1 µmol/L | 10 days | No significant increase in Annexin-V positive cells vs. DMSO | [12] |

| TMD8 | Wild-Type | 1 µmol/L | 10 days | No significant increase in Annexin-V positive cells vs. DMSO | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate this compound's effects on cell cycle and apoptosis.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in lymphoma cell lines.

Methodology:

-

Seed lymphoma cells in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the this compound dilutions to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours to 11 days).

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the data to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Treat lymphoma cells with this compound at various concentrations or for different durations. Include a vehicle control.

-

Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide or DAPI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry, measuring the fluorescence intensity of the DNA dye.

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Methodology:

-

Treat lymphoma cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., propidium iodide, PI).

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

The preclinical evidence robustly supports the role of this compound in inducing cell cycle arrest and apoptosis in lymphoma models. Its ability to reverse the epigenetic silencing of key tumor suppressor genes provides a clear mechanism for its anti-proliferative and pro-apoptotic effects. The enhanced sensitivity of EZH2-mutant lymphomas to this compound highlights the dependence of these tumors on the EZH2 pathway for their survival. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of EZH2 inhibition in lymphoma and other malignancies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of this compound in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Gene Targets of Tazemetostat

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the downstream gene targets of Tazemetostat, a first-in-class, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). By elucidating its mechanism of action and the resultant changes in gene expression, this document aims to serve as a critical resource for professionals in oncology research and drug development.

Introduction: this compound and the EZH2 Epigenetic Checkpoint

This compound is an epigenetic modulator that targets EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). In various cancers, including follicular lymphoma (FL) and certain solid tumors like epithelioid sarcoma, hyperactivation of EZH2—either through gain-of-function mutations or overexpression—leads to aberrant gene silencing that promotes cell proliferation and blocks differentiation.[1] this compound's therapeutic effect stems from its ability to reverse this pathological gene repression. Identifying the specific downstream genes and pathways modulated by this compound is crucial for understanding its anti-tumor activity, discovering biomarkers for patient stratification, and devising rational combination therapies.

Mechanism of Action: Reversing Pathological Gene Silencing

EZH2 functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark is a hallmark of transcriptionally silent chromatin. By adding this mark to the promoter regions of target genes, the PRC2 complex effectively switches them off. These silenced genes often include tumor suppressors, cell cycle inhibitors, and pro-differentiation factors.

This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of both wild-type and mutant EZH2. This inhibition prevents the transfer of methyl groups to H3K27, leading to a global reduction in H3K27me3 levels. The removal of this repressive mark allows for the re-expression of previously silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

Identification of Downstream Gene Targets

The primary consequence of this compound treatment is the reactivation of silenced genes and the modulation of key cellular pathways. This is achieved through genome-wide reprogramming of the H3K27me3 landscape. The identification of these downstream targets has been primarily accomplished through high-throughput techniques like RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq).

Upon this compound treatment, a significant number of genes are upregulated as the repressive H3K27me3 mark is removed from their promoters.

| Gene/Gene Set | Function | Cancer Type | Fold Change (Approx.) | Citation |

| CCL17 (TARC) | T-cell chemoattractant | B-cell Lymphoma | >2-fold | [3][4] |

| Hodgkin/Reed-Sternberg (H/RS) Cell Signature Genes | Immune response, cell signaling | Follicular Lymphoma | >2-fold for 18% of signature | [3] |

| B-cell Maturation & Differentiation Genes (e.g., PRDM1) | Terminal differentiation of B-cells | Diffuse Large B-cell Lymphoma (DLBCL) | Enriched Gene Set | [5] |

| Tumor Suppressor Genes | Inhibit proliferation, promote apoptosis | General | Not specified | [6] |

| Cell Cycle Inhibitors | Arrest cell cycle progression | General | Not specified | [6] |

Table 1: Summary of key genes and gene sets upregulated by this compound.

A notable finding is the upregulation of the chemokine CCL17 in B-cell lymphomas.[3][4] Increased CCL17 expression can enhance the recruitment of T-cells into the tumor microenvironment, suggesting that this compound may not only have direct cytotoxic effects but also potentiate anti-tumor immunity.[4]

While the primary mechanism of this compound involves lifting repression, downstream effects can also lead to the downregulation of certain gene sets, often those involved in proliferation and survival pathways that are dependent on the oncogenic state maintained by EZH2.

| Gene/Gene Set | Function | Cancer Type | Fold Change (Approx.) | Citation |

| B-cell Receptor (BCR) Responsive Genes | B-cell activation and proliferation | DLBCL | Enriched Gene Set (Decreased) | [5][7] |

| EZH2 | Histone Methyltransferase (feedback loop) | Lymphoma | 4-fold reduction from baseline in one patient | [6][8] |

| Cell Cycle Progression Genes | Promote cell division | General | Enriched Gene Set (Decreased) | [1] |

Table 2: Summary of key gene sets downregulated following this compound treatment.

In DLBCL, this compound treatment leads to a decreased expression of genes responsive to B-cell receptor (BCR) ligation, indicating an altered dependency on B-cell activation signaling.[5][7] This suggests a complex rewiring of cellular signaling pathways following epigenetic modulation.

Experimental Protocols for Target Identification

The identification and validation of this compound's downstream targets rely on a combination of genomic and molecular biology techniques. Below are detailed protocols for the key experiments.

This protocol outlines the steps to identify genome-wide changes in gene expression following this compound treatment.

-

Cell Culture and Treatment:

-

RNA Extraction:

-

Isolate total RNA from treated and control cells using a column-based kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to ensure high RNA Integrity Numbers (RIN > 8).

-

-

Library Preparation and Sequencing:

-

Prepare RNA-seq libraries from 100-1000 ng of total RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20-30 million reads per sample.[10]

-

-

Data Analysis:

-

Perform quality control on raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality bases using software like Trimmomatic.

-

Align trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.[5]

-

Quantify gene expression by counting reads per gene using tools like featureCounts or RSEM.[5]

-

Perform differential expression analysis between this compound-treated and control samples using packages like DESeq2 or edgeR to identify genes with a statistically significant change in expression (e.g., FDR < 0.05 and |log2(Fold Change)| > 1).[11]

-

Conduct pathway and gene set enrichment analysis (GSEA) to identify biological processes affected by the treatment.[5]

-

This protocol is used to map the genomic locations of the H3K27me3 mark and assess how they change after this compound treatment.

-

Cell Culture and Cross-linking:

-

Culture and treat cells as described in the RNA-seq protocol.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate nuclei.

-

Shear the chromatin into fragments of 200-500 bp using sonication (e.g., Bioruptor).[12]

-

-

Immunoprecipitation (IP):

-

Incubate the sheared chromatin overnight at 4°C with an antibody specific to H3K27me3 (e.g., from Millipore).[12] A parallel sample with a non-specific IgG antibody should be used as a negative control.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using a PCR purification kit.

-

Prepare sequencing libraries from the purified ChIP DNA and input control DNA using a kit like the NEBNext Ultra II DNA Library Prep Kit.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a platform like Illumina NextSeq or NovaSeq.[12]

-

Align sequenced reads to a reference genome using an aligner like Bowtie2.

-

Perform peak calling using software such as MACS2 to identify regions of the genome significantly enriched for H3K27me3 in treated versus control samples.[13]

-

Annotate the identified peaks to nearby genes to determine which gene promoters are losing the H3K27me3 mark, correlating these findings with the RNA-seq data to identify direct targets.

-

Conclusion

This compound reverses the oncogenic effects of EZH2 hyperactivation by inhibiting H3K27 trimethylation, leading to a profound reprogramming of the cancer cell transcriptome. Key downstream effects include the upregulation of tumor suppressors and differentiation-associated genes, such as CCL17, and the downregulation of pro-proliferative pathways like BCR signaling. The integrated use of RNA-seq and ChIP-seq provides a powerful workflow for the continued identification and validation of these downstream targets. This in-depth understanding is essential for optimizing the clinical application of this compound and developing the next generation of epigenetic therapies.

References

- 1. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The EZH2 inhibitor this compound upregulates the expression of CCL17/TARC in B‐cell lymphoma and enhances T‐cell recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The EZH2 inhibitor this compound upregulates the expression of CCL17/TARC in B-cell lymphoma and enhances T-cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Treating lymphoma is now a bit EZ-er - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. alitheagenomics.com [alitheagenomics.com]

- 11. Bioinformatic analysis of RNA-seq data unveiled critical genes in rectal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Establishing Tazemetostat-Treated Human Chordoma Xenograft Models in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing patient-derived chordoma xenograft (PDX) models in mice to evaluate the in vivo efficacy of tazemetostat, a selective EZH2 inhibitor. The protocols outlined below cover the critical steps from xenograft establishment to treatment and subsequent analysis.

Introduction

Chordomas are rare, slow-growing bone cancers that arise from remnants of the notochord and are notoriously resistant to conventional chemotherapy and radiation.[1] The development of relevant preclinical models is crucial for testing novel therapeutic strategies. Patient-derived xenografts, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a valuable tool as they closely recapitulate the histopathological and genetic characteristics of the original tumor.[2]

This compound is an orally bioavailable small molecule inhibitor of EZH2 (Enhancer of zeste homolog 2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to epigenetic gene silencing.[3] In some cancers, including chordomas with mutations in genes like PBRM1, the SWI/SNF complex is inactivated, leading to oncogenic dependence on EZH2 activity.[5] By inhibiting EZH2, this compound can reactivate tumor suppressor genes and inhibit cancer cell growth.[3] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in PBRM1-mutated chordoma xenografts, highlighting its potential as a targeted therapy for this disease.[5][6]

Experimental Workflow Overview

The overall workflow for establishing and evaluating this compound-treated chordoma xenografts is depicted below.

References

- 1. research.pasteur.fr [research.pasteur.fr]

- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2 inhibition by this compound: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

Optimal Dosing of Tazemetostat in Preclinical Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the optimal dosing schedules for the EZH2 inhibitor, Tazemetostat, in various preclinical animal models. The information is compiled from multiple studies to guide the design of future in vivo experiments.

Summary of Preclinical Dosing Regimens

The following table summarizes the effective dosing schedules of this compound used in different preclinical cancer models. Oral gavage is the standard route of administration.

| Animal Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Vehicle | Key Findings | Reference(s) |

| Nude Mice | Chordoma (PBRM1-mutated PDX) | 75 | Twice a day, 5 days per week | Not Specified | Dramatic in vivo efficacy | [1] |

| SCID Mice | Diffuse Large B-cell Lymphoma (DLBCL) Xenografts | 125 or 500 | Twice a day | 0.5% NaCMC with 0.1% Tween-80 | Dose-dependent tumor growth inhibition | [2] |

| SCID Mice | Rhabdoid Tumor (G401 Xenografts) | 500 | Twice a day for 21 or 28 days | 0.5% NaCMC plus 0.1% Tween 80 in water | Significant anti-tumor activity | [3] |

| Nude Mice | Ewing's Sarcoma (TC71 Xenografts) | 200-400 | Twice a day | Not Specified | Decreased H3K27me3, transient tumor growth inhibition | [4] |

| Various | Solid Tumor Xenografts (PPTP) | 400 (350 as free base) | Twice a day for 28 days | 0.5% Sodium Carboxymethylcellulose and 0.1% Tween-80 | Significant differences in event-free survival in 9 of 30 xenografts | [5] |

| Mice | Synovial Sarcoma (PDX models) | 250, 400-500 | Twice a day for 35 days | Not Specified | Dose-dependent tumor growth inhibition | [6] |

Mechanism of Action: EZH2 Inhibition

This compound is a selective inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase that specifically tri-methylates histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. In several cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and tumor progression. This compound competes with the cofactor S-adenosylmethionine (SAM) to block EZH2's methyltransferase activity, thereby reducing global H3K27me3 levels and reactivating the expression of tumor suppressor genes.

Caption: Mechanism of this compound action on the EZH2 signaling pathway.

Experimental Protocols

General Animal Husbandry

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Diet: Provide ad libitum access to standard chow and water.

-

Monitoring: Monitor animal body weight and overall health status regularly (e.g., twice weekly).

Xenograft Tumor Model Establishment

This workflow outlines the key steps for establishing and treating xenograft models.

Caption: General workflow for preclinical xenograft studies with this compound.

Detailed Protocol: Subcutaneous Xenograft Study

-

Cell Preparation: Culture human cancer cells (e.g., G401 for rhabdoid tumor, TC71 for Ewing's sarcoma) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 106 cells per 0.2 mL.[3]

-

Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of immunocompromised mice (e.g., SCID or nude mice).

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Begin measuring tumor dimensions twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Randomization and Treatment Initiation: Once tumors reach an average volume of approximately 100-150 mm3, randomize the animals into treatment and control groups.[1]

-

This compound Formulation and Administration:

-

Prepare a fresh suspension of this compound daily in a vehicle of 0.5% sodium carboxymethylcellulose (NaCMC) and 0.1% Tween-80 in sterile water.[3][5]

-

Sonicate and vortex the suspension until it is homogeneous.[5]

-

Administer the designated dose (e.g., 500 mg/kg) by oral gavage twice daily at a volume of 10 µL/g of body weight.[3]

-

The control group should receive the vehicle only.

-

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volume and body weight twice weekly throughout the study.

-

Monitor for any signs of toxicity.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the treatment period, or at specified time points, tumors can be harvested for biomarker analysis.

-

For H3K27me3 analysis, tumors should be rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C prior to histone extraction and ELISA.[5]

-

-

Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm3), or after a fixed duration of treatment (e.g., 28 days).[3][5]

Pharmacokinetic Profile in Preclinical Models

Understanding the pharmacokinetic properties of this compound is crucial for interpreting efficacy data and designing optimal dosing schedules.

| Parameter | Mouse | Rat | Human |

| Bioavailability | ~33% | Not Specified | ~33%[7] |

| Time to Max. Concentration (Tmax) | Not Specified | Not Specified | 1-2 hours[7][8] |

| Plasma Protein Binding | Minimal Difference from Human | Minimal Difference from Human | 88%[7][8] |

| Metabolism | Not Specified | CYP3A | CYP3A4[8][9] |

| Elimination | Not Specified | Feces | 79% Feces, 15% Urine[3][7] |

| Half-life (t1/2) | Not Specified | 10.56 h (can be prolonged)[10] | 3.1 hours[3][7] |

Note: Pharmacokinetic parameters can vary depending on the specific strain and experimental conditions. The data presented here are general values compiled from the literature.

References

- 1. Dramatic In Vivo Efficacy of the EZH2-Inhibitor this compound in PBRM1-Mutated Human Chordoma Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Initial Testing (Stage 1) of this compound (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pharmacology and pharmacokinetics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Cell Cycle Analysis of Sarcoma Cells Following Tazemetostat Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazemetostat, an inhibitor of the histone methyltransferase EZH2, has emerged as a targeted therapy for certain cancers, including epithelioid sarcoma.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[2] In several sarcoma subtypes, particularly those with loss-of-function mutations in the SWI/SNF chromatin remodeling complex component SMARCB1 (also known as INI1), tumor cells become dependent on EZH2 activity for their proliferation and survival.[2] this compound disrupts this oncogenic signaling, leading to anti-tumor effects. A key mechanism of action of this compound in susceptible sarcoma cells is the induction of cell cycle arrest, primarily at the G1 phase.[3] This application note provides a summary of the effects of this compound on the cell cycle of various sarcoma cell lines and detailed protocols for performing cell cycle analysis.

Data Presentation

The following tables summarize the quantitative effects of this compound on the cell cycle distribution of various sarcoma cell lines as determined by flow cytometry.

Table 1: Cell Cycle Distribution of Rhabdoid Tumor Cells (G401) Following this compound Exposure

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| DMSO (Control) | 45 | 35 | 20 | [4] |

| This compound (1 µM) for 11 days | 65 | 20 | 15 | [4] |

Table 2: Cell Cycle Distribution of Uterine Sarcoma Cells (MES-SA) Following this compound Exposure

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| Control | 55 | 30 | 15 | |

| This compound (4.5 µM) | 70 | 18 | 12 |

Table 3: Cell Cycle Analysis of Synovial Sarcoma Cells (Fuji and HS-SY-II) Following this compound Exposure

| Cell Line | Treatment | Change in Cell Cycle Distribution | Reference |

| Fuji | This compound | No significant change observed | |

| HS-SY-II | This compound | No significant change observed |

Signaling Pathway

This compound-induced cell cycle arrest in susceptible sarcoma cells is primarily mediated through the derepression of cyclin-dependent kinase inhibitors, leading to the inhibition of the RB-E2F signaling pathway.

References

Application Notes and Protocols for In Vivo Imaging of Tazemetostat Tumor Response

Introduction

Tazemetostat (Tazverik®) is a first-in-class, oral, small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in silencing tumor suppressor genes through the methylation of histone H3 at lysine 27 (H3K27me3).[3][4][5] By inhibiting both wild-type and mutant forms of EZH2, this compound leads to decreased H3K27me3 levels, re-activation of silenced genes, and subsequent induction of cell cycle arrest and apoptosis in cancer cells.[1][6] It is FDA-approved for specific types of epithelioid sarcoma and follicular lymphoma.[4][7][8]

Monitoring the in vivo response to this compound is critical for both preclinical research and clinical management. Non-invasive imaging techniques provide a powerful means to longitudinally assess tumor burden, metabolic activity, and therapeutic efficacy. These notes detail protocols for two key imaging modalities: Bioluminescence Imaging (BLI) for preclinical xenograft models and Positron Emission Tomography/Computed Tomography (PET/CT) for both preclinical and clinical evaluation.

This compound Mechanism of Action: EZH2 Signaling Pathway

This compound exerts its anti-tumor effects by targeting the catalytic activity of EZH2. In many cancers, hyperactivation of EZH2 leads to excessive H3K27 trimethylation, which represses the expression of tumor suppressor genes, thereby promoting cell proliferation and survival.[4] this compound competitively binds to the S-adenosylmethionine (SAM)-binding pocket of EZH2, blocking its methyltransferase activity.[4] This reverses the epigenetic silencing, reactivates tumor suppressor pathways, and ultimately inhibits tumor growth.[3][4]

Caption: this compound inhibits the EZH2 subunit of the PRC2 complex, preventing H3K27 methylation.

Application Note 1: Preclinical Monitoring with Bioluminescence Imaging (BLI)